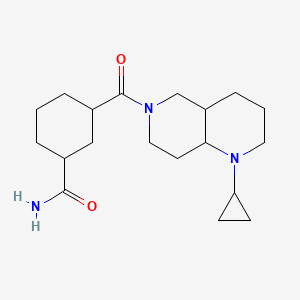![molecular formula C23H32N4O2 B6771975 2-(4-Benzylpiperidin-1-yl)-1-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]propan-1-one](/img/structure/B6771975.png)
2-(4-Benzylpiperidin-1-yl)-1-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzylpiperidin-1-yl)-1-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]propan-1-one is a complex organic compound that features a piperidine ring, an oxadiazole ring, and an azepane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperidin-1-yl)-1-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]propan-1-one likely involves multiple steps, including the formation of the piperidine, oxadiazole, and azepane rings, followed by their assembly into the final compound. Typical synthetic routes might include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Oxadiazole Ring: This often involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Formation of Azepane Ring: This can be synthesized through ring-closing reactions of appropriate linear precursors.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yields, purity, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions might target the oxadiazole ring.
Substitution: Various substitution reactions could occur, especially on the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-1-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]propan-1-one could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor interactions due to its structural features.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the synthesis of materials or as an intermediate in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include enzymes, ion channels, or other proteins, and the pathways involved would be specific to the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzylpiperidin-1-yl)-1-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]propan-1-one: can be compared with other compounds featuring piperidine, oxadiazole, or azepane rings.
Unique Features: The combination of these three rings in a single molecule might confer unique properties, such as specific binding affinities or biological activities.
List of Similar Compounds
Piperidine Derivatives: Such as 4-benzylpiperidine.
Oxadiazole Derivatives: Such as 1,2,4-oxadiazole-3-carboxylic acid.
Azepane Derivatives: Such as azepane-1-carboxylic acid.
For precise and detailed information, consulting scientific literature, patents, and chemical databases would be necessary.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-1-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-18(26-14-11-20(12-15-26)16-19-8-4-2-5-9-19)23(28)27-13-7-3-6-10-21(27)22-24-17-29-25-22/h2,4-5,8-9,17-18,20-21H,3,6-7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGJUMCOAAXFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1C2=NOC=N2)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazine-4-carboxamide](/img/structure/B6771892.png)
![1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(2-methylthiophen-3-yl)ethanone](/img/structure/B6771902.png)

![4-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-2-(4-fluorophenyl)morpholine](/img/structure/B6771918.png)
![N-[2-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B6771919.png)
![2-(4-Chlorophenyl)-4-[1-(1-cyclohexyltetrazol-5-yl)ethyl]morpholine](/img/structure/B6771926.png)
![N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide](/img/structure/B6771933.png)
![3-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B6771940.png)
![4-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-2-methyl-6-phenylmorpholine](/img/structure/B6771948.png)
![4-[2-(Oxolan-2-yl)ethylsulfonyl]oxane](/img/structure/B6771950.png)
![N-methyl-N-[8-(6-methylpyridazine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B6771977.png)
![4-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-2-(3-methoxyphenyl)morpholine](/img/structure/B6771985.png)
![N,N-dimethyl-2-[7-(2-methyl-2-pyridin-3-ylpropanoyl)-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B6771986.png)
![(6-methylpyridazin-4-yl)-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6771987.png)
